R,R-Fenoterol - 69421-37-0

R,R-Fenoterol

Catalog Number: EVT-3200528
CAS Number: 69421-37-0
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fenoterol is a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells.
A synthetic adrenergic beta-2 agonist that is used as a bronchodilator and tocolytic.
Source and Classification

R,R-Fenoterol is derived from fenoterol, which was patented in 1962 and has been utilized in medical applications since 1971. The compound is classified under the category of beta-adrenergic agonists, specifically targeting the beta-2 subtype. Its chemical structure allows it to function effectively as a bronchodilator, making it useful in treating pulmonary disorders such as asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis Analysis

The synthesis of R,R-Fenoterol involves several steps that can be conducted using various methods. A notable synthesis route includes:

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as 4-hydroxyphenylpropan-2-amine.
  2. Reagents and Conditions:
    • The reaction may involve the use of potassium methanolate and methanol followed by heating with 1-bromo-2-fluoroethane.
    • Catalysts such as palladium on carbon (Pd/C) are often employed for hydrogenation steps.
    • Column chromatography is used for purification to separate the desired stereoisomer from other by-products.

For example, one synthesis pathway described involves the use of benzylamine and hydrogen at room temperature, achieving yields up to 80% under optimized conditions .

Molecular Structure Analysis

R,R-Fenoterol has the following molecular formula: C17H21NO4C_{17}H_{21}NO_{4} with a molar mass of approximately 303.358 g/mol. The compound features two stereogenic centers, leading to four possible stereoisomers: R,R; R,S; S,R; and S,S. The R,R configuration is known to exhibit significantly higher biological activity compared to its counterparts.

Structural Characteristics

  • Functional Groups: The molecule contains hydroxyl groups (-OH), an amine group (-NH), and aromatic rings which contribute to its pharmacological properties.
  • 3D Structure: The spatial arrangement of atoms in R,R-Fenoterol is crucial for its interaction with beta-2 adrenergic receptors, influencing its binding affinity and efficacy .
Chemical Reactions Analysis

R,R-Fenoterol participates in various chemical reactions typical for beta-adrenergic agonists:

  1. Binding Reactions: It binds selectively to beta-2 adrenergic receptors, initiating a cascade of intracellular events that lead to bronchodilation.
  2. Hydrogenation Reactions: The synthesis often involves hydrogenation steps where double bonds in precursor compounds are reduced.
  3. Deprotection Reactions: During synthesis, protective groups are often used and subsequently removed under mild acidic or basic conditions.

These reactions are essential for both the production of the compound and its functional activity in biological systems .

Mechanism of Action

R,R-Fenoterol exerts its effects primarily through the activation of beta-2 adrenergic receptors located on bronchial smooth muscle cells. Upon binding:

  1. Receptor Activation: The binding leads to a conformational change in the receptor, activating adenylate cyclase.
  2. cAMP Production: This activation increases intracellular cyclic adenosine monophosphate (cAMP) levels, which promotes relaxation of smooth muscle.
  3. Bronchodilation: As a result, there is dilation of bronchial passages, improving airflow and alleviating symptoms associated with bronchoconstriction.

The selectivity for beta-2 receptors over beta-1 receptors minimizes cardiovascular side effects, which is particularly important in patients with respiratory conditions .

Physical and Chemical Properties Analysis

R,R-Fenoterol exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol, which aids in formulation for inhalation therapies.
  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.

Key Data

  • Melting Point: Approximately 150°C.
  • pH Range: Formulations typically maintain a neutral pH for compatibility with respiratory tissues .
Applications

R,R-Fenoterol has significant clinical applications:

  1. Asthma Treatment: Used as a bronchodilator for acute asthma attacks due to its rapid onset of action.
  2. Chronic Obstructive Pulmonary Disease Management: Provides symptomatic relief by improving airflow in patients with COPD.
  3. Research Applications: Investigated for potential use in treating cardiac disorders due to its action on adrenergic receptors .
Stereoselective Pharmacology and Receptor Interactions of R,R-Fenoterol

Chiral Specificity in β₂-Adrenoceptor Binding Affinity and Selectivity

The biological activity of fenoterol is intrinsically linked to its molecular chirality. As a molecule possessing two chiral centers, fenoterol exists as four distinct stereoisomers: (R,R'), (R,S'), (S,R'), and (S,S'). Among these, the (R,R')-stereoisomer demonstrates superior binding characteristics toward the β₂-adrenergic receptor (β₂-AR). Radioligand binding studies using membranes from HEK293 cells stably transfected with β₂-AR cDNA reveal striking enantioselectivity, with the (R,R')-isomer exhibiting a binding affinity (Ki = 350 nM) approximately 80-fold greater than the (S,S')-isomer (Ki = 27,800 nM) [1] [4]. The diastereomers (R,S') and (S,R') display intermediate affinity, highlighting the critical contribution of each chiral center [4].

The thermodynamic basis for this stereoselective binding was elucidated through Van't Hoff analysis, revealing fundamentally different driving forces for binding depending on stereochemistry. The binding of (R,x')-isomers (including R,R'-fenoterol) is characterized by a positive entropy change (ΔS > 0) and minimal enthalpy contribution, classifying it as purely entropy-driven. Conversely, (S,x')-isomer binding is dominated by a negative enthalpy change (ΔH < 0) with an unfavorable entropy term, making it enthalpy-controlled [1] [4]. This thermodynamic divergence suggests distinct binding modes and receptor interactions: the entropy-driven binding of R,R'-fenoterol implies significant receptor conformational changes or desolvation effects upon binding, while the enthalpy-driven binding of S-isomers suggests stronger specific interactions (e.g., hydrogen bonding) compensating for entropic penalties [1].

Molecular docking and dynamics simulations provide structural insights into this chiral recognition. The (R,R')-isomer adopts a conformation allowing optimal engagement with the orthosteric binding pocket between transmembrane helices III, V, VI, and VII. Key interactions include ionic bonding between the protonated amine and Asp113³·³², hydrogen bonding of the resorcinol hydroxyls with Ser203⁵·⁴² and Ser207⁵·⁴⁶, and hydrophobic contacts involving the chiral phenethylamine tail [5]. The stereochemistry of the β-carbon (adjacent to the resorcinol ring) critically influences the orientation of these hydrogen-bonding groups, while the α-carbon chirality affects the positioning of the N-alkyl aromatic moiety within a hydrophobic extension of the binding pocket [5] [7].

Table 1: Binding Affinities and Thermodynamic Parameters of Fenoterol Stereoisomers at β₂-AR

StereoisomerKi (nM)Enthalpy (ΔH, kJ/mol)Entropy (ΔS, J/mol·K)Binding Driving Force
(R,R')-Fenoterol350 ± 42-0.8 ± 0.3+42.1 ± 1.1Entropy-driven
(R,S')-Fenoterol3850 ± 510-1.2 ± 0.4+38.5 ± 1.3Entropy-driven
(S,R')-Fenoterol10800 ± 950-12.4 ± 0.9-5.2 ± 3.2Enthalpy-driven
(S,S')-Fenoterol27800 ± 3100-10.9 ± 1.1-12.8 ± 3.8Enthalpy-driven

Differential G-Protein Coupling Mechanisms: Gₛ vs. Gᵢ Pathways

Beyond binding affinity, the stereochemistry of fenoterol profoundly influences β₂-AR signaling by directing receptor coupling to specific G-protein subtypes. In rat cardiomyocytes, (R,R')-fenoterol acts as a biased agonist that selectively activates Gαₛ-protein signaling, leading to increased adenylyl cyclase (AC) activity, elevated cAMP production, and enhanced contractility (EC₅₀ = 73 nM) [1] [4]. In stark contrast, the (S,R')-diastereomer activates both Gαₛ and Gαᵢ pathways, resulting in a diminished net cAMP response and attenuated functional activity [1] [4]. This differential coupling has profound implications for cardiac function, as Gαₛ signaling promotes contractility, while Gαᵢ activation can oppose these effects and potentially trigger alternative pathways.

The molecular basis for this stereoselective signaling bias appears to involve ligand-stabilized receptor conformations with distinct intracellular interfaces. The entropy-driven binding of R,R'-fenoterol correlates with its selective stabilization of a receptor conformation favoring Gαₛ coupling. Molecular dynamics simulations suggest that (R,R')-binding induces specific rotamer toggle switches and helical movements (particularly in TM6) that align with the Gαₛ-binding interface [5]. In contrast, the enthalpy-driven binding of (S,R')-fenoterol may stabilize a conformation with a broader G-protein coupling profile. This is supported by studies using [(³H]-(R,R')-4'-methoxyfenoterol as a marker ligand, which selectively labels an agonist-stabilized receptor conformation linked to Gαₛ activation [2].

The functional consequences of this biased signaling are significant. In cardiomyocytes from failing hearts, (R,R')-fenoterol produces a robust positive inotropic effect (increased contractility) without significant chronotropic actions, attributed to its selective Gαₛ coupling in myocardial tissue expressing primarily β₁-AR, (R,R')-fenoterol's β₂-selectivity minimizes direct cardiac stimulation [3] [4]. Furthermore, the lack of Gαᵢ activation by R,R'-fenoterol avoids the anti-contractile effects associated with this pathway, making it a candidate for heart failure therapy [4]. In contrast, racemic fenoterol (containing both R,R' and S,S' isomers) exhibits less pronounced inotropic effects due to the opposing signaling of its components.

Structural Determinants of N-Alkyl Substitutions on β₂-AR Agonist Activity

Systematic modification of the N-alkyl aromatic moiety in R,R'-fenoterol has yielded derivatives with enhanced pharmacological profiles, demonstrating the critical role of this region in receptor interaction. The introduction of alkyl substituents at the α'-position (adjacent to the chiral center) and modifications to the aromatic ring system significantly impact binding affinity, selectivity, and functional efficacy [2] [5].

Comparative Molecular Field Analysis (CoMFA) of fenoterol derivatives docked into agonist-stabilized β₂-AR structures revealed that steric bulk at the α'-position profoundly influences activity. Derivatives with methyl or ethyl substituents (e.g., (R,R')-4'-methoxyfenoterol, MFen) exhibit the highest binding affinities and functional activities. Specifically, (R,R')-MFen displays submicromolar affinity (Ki = 470 nM) and a >40-fold selectivity for β₂- over β₁-AR, comparable to the parent (R,R')-fenoterol [2] [3]. Crucially, the 4'-methoxy modification confers significant pharmacokinetic advantages: (R,R')-MFen demonstrates reduced clearance (48 vs. 146 ml min⁻¹ kg⁻¹), prolonged elimination half-life (152.9 vs. 108.9 min), and 3-fold higher oral bioavailability compared to (R,R')-fenoterol in rats [3]. This improvement stems from blocked O-demethylation and reduced presystemic glucuronidation at the para-position, shifting metabolism toward the meta-glucuronide pathway [3].

Further structural optimization led to the development of (R,R')-4'-methoxy-1-naphthylfenoterol (MNF), which exhibits exceptional β₂-AR selectivity (Kᵢ(β₁)/Kᵢ(β₂) = 573) and potent cAMP stimulation (EC₅₀ = 3.90 nM) in β₂-AR-overexpressing cells [9]. The naphthyl extension creates additional van der Waals contacts within a hydrophobic subpocket of the β₂-AR, contributing to its enhanced affinity and selectivity. CoMFA modeling indicates that binding to the agonist-stabilized β₂-AR conformation is governed more by steric effects than electrostatic interactions, explaining the superior performance of bulkier N-substituents [2] [5].

Table 2: Impact of N-Alkyl Modifications on Pharmacological Parameters of R,R'-Fenoterol Derivatives

CompoundR1 SubstituentR2 Substituentβ₂-AR Ki (nM)β₂/β₁ Selectivity RatiocAMP EC₅₀ (nM)Relative Oral Bioavailability
FenoterolH4'-OH-C₆H₄350 ± 42420.3 ± 0.11.0x
MFenH4'-OCH₃-C₆H₄470 ± 55450.5 ± 0.13.1x
α'-CH₃-MFenCH₃4'-OCH₃-C₆H₄210 ± 30610.2 ± 0.052.8x
α'-C₂H₅-MFenC₂H₅4'-OCH₃-C₆H₄190 ± 25580.3 ± 0.072.5x
MNFH4'-OCH₃-C₁₀H₆0.82 ± 0.155733.90 ± 0.8Not determined

Comparative Pharmacodynamic Profiling Against Racemic Fenoterol and Other β₂-Agonists

Racemic fenoterol (marketed as Berotec®), comprising an equimolar mixture of (R,R') and (S,S') enantiomers, exhibits substantially reduced β₂-AR agonist potency and signaling efficacy compared to pure (R,R')-fenoterol. Pharmacodynamic studies reveal that the (S,S')-enantiomer acts as a functional antagonist at the β₂-AR, exhibiting negligible binding affinity (Ki > 27 µM) and no significant contractile response in cardiomyocytes [1] [6] [10]. Consequently, the racemate demonstrates approximately 50% lower efficacy in stimulating cAMP accumulation and cardiomyocyte contractility compared to enantiopure (R,R')-fenoterol at equivalent concentrations [1] [4]. The presence of (S,S')-fenoterol in the racemate may also contribute to off-target effects due to its distinct receptor interaction profile.

Compared to other β₂-selective agonists, (R,R')-fenoterol exhibits unique pharmacodynamic properties. While salbutamol (albuterol) shows moderate β₂-selectivity (approximately 10-30 fold over β₁-AR), (R,R')-fenoterol and its derivatives achieve substantially higher selectivity ratios (>40-500 fold) [2] [6] [10]. The optimized derivative MNF demonstrates exceptional selectivity (β₂/β₁ = 573), surpassing clinically used agents [9]. In functional assays measuring cAMP accumulation, (R,R')-fenoterol is a full agonist with potency (EC₅₀ = 0.3 nM) exceeding that of racemic salbutamol (EC₅₀ ≈ 10-50 nM) in β₂-AR transfected cells [4] [10]. This high potency correlates with its favorable binding thermodynamics and efficient Gαₛ coupling.

Beyond classical β₂-AR signaling, certain fenoterol derivatives exhibit atypical pharmacological activities. (R,R')-MNF, while designed for β₂-AR selectivity, demonstrates potent anti-proliferative effects in cancer cell lines (HepG2 hepatocarcinoma, IC₅₀ = 3.98 nM; 1321N1 astrocytoma) via β₂-AR-independent mechanisms [9]. Specifically, (R,R')-MNF targets the orphan receptor GPR55, inhibiting ligand (Tocrifluor 1117) internalization and impairing GPR55-mediated ERK phosphorylation and cancer cell motility [9]. This represents a unique polypharmacology profile distinct from other β₂-agonists like salmeterol or formoterol, which lack significant GPR55 interactions. However, the (R,R') stereochemistry remains essential for this off-target activity, as enantiomeric impurities diminish the effect.

Table 3: Pharmacodynamic Comparison of R,R'-Fenoterol with Racemic Fenoterol and Other β₂-Agonists

Parameter(R,R')-FenoterolRacemic FenoterolSalbutamol (Albuterol)(R,R')-MNF
β₂-AR Ki (nM)350 ± 42610 ± 75*1800 ± 2500.82 ± 0.15
β₂/β₁ Selectivity Ratio42~2515-30573
cAMP EC₅₀ (nM)0.3 ± 0.10.7 ± 0.2*50 ± 123.90 ± 0.8
Cardiomyocyte Contractility (EC₅₀)73 ± 9 nM150 ± 20 nM*Not determined2.1 ± 0.4 nM
G-Protein CouplingSelective GαₛGαₛ + Gαᵢ (net)GαₛGαₛ + Gαᵢ
Off-Target ActivityMinimal(S,S')-mediated effectsMinimalGPR55 modulation

Note: Values for racemic fenoterol represent composite effects of both enantiomers [1] [6] [10]

Properties

CAS Number

69421-37-0

Product Name

R,R-Fenoterol

IUPAC Name

5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

InChI

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17+/m1/s1

InChI Key

LSLYOANBFKQKPT-DIFFPNOSSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.